6-Methyl-1,2,3,4-tetrahydro[1]benzofuro[2,3-c]pyridine 6-Methyl-1,2,3,4-tetrahydro[1]benzofuro[2,3-c]pyridine
Brand Name: Vulcanchem
CAS No.: 787536-23-6
VCID: VC18651774
InChI: InChI=1S/C12H13NO/c1-8-2-3-11-10(6-8)9-4-5-13-7-12(9)14-11/h2-3,6,13H,4-5,7H2,1H3
SMILES:
Molecular Formula: C12H13NO
Molecular Weight: 187.24 g/mol

6-Methyl-1,2,3,4-tetrahydro[1]benzofuro[2,3-c]pyridine

CAS No.: 787536-23-6

Cat. No.: VC18651774

Molecular Formula: C12H13NO

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

6-Methyl-1,2,3,4-tetrahydro[1]benzofuro[2,3-c]pyridine - 787536-23-6

Specification

CAS No. 787536-23-6
Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
IUPAC Name 6-methyl-1,2,3,4-tetrahydro-[1]benzofuro[2,3-c]pyridine
Standard InChI InChI=1S/C12H13NO/c1-8-2-3-11-10(6-8)9-4-5-13-7-12(9)14-11/h2-3,6,13H,4-5,7H2,1H3
Standard InChI Key WJFCGWZEYPCYEG-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)OC3=C2CCNC3

Introduction

6-Methyl-1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine is a heterocyclic compound featuring a fused benzofuran and pyridine ring system. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Synthesis of 6-Methyl-1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine

The synthesis of this compound typically involves the condensation of O-phenylhydroxylamine with piperidin-4-one and 3-methylpiperidin-4-one. This reaction yields intermediates that can be further dehydrogenated to form the desired heteroaromatic system.

Synthetic Route Overview:

  • Starting Materials: O-phenylhydroxylamine, piperidin-4-one, and 3-methylpiperidin-4-one.

  • Reaction Conditions: Condensation followed by dehydrogenation.

  • Product: 6-Methyl-1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine.

Biological Activities

6-Methyl-1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine exhibits potential biological activities, including antimicrobial and anticancer effects. These activities are attributed to its interaction with specific molecular targets and pathways, which can modulate biological processes.

Comparison with Similar Compounds

This compound is unique due to its specific methyl substitution, which influences its chemical reactivity and biological activity compared to its analogs, such as 1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine and 4-methyl-1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine.

Comparison Table:

CompoundMolecular FormulaCAS NumberBiological Activity
6-Methyl-1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridineC₁₂H₁₃NO787536-23-6Antimicrobial, Anticancer
1,2,3,4-Tetrahydrobenzofuro[3,2-c]pyridineC₁₁H₁₁NO-Central alpha 2-antagonistic activity
4-Methyl-1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridineC₁₂H₁₃NO-Similar to the former, with varying biological effects

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator